Urea, (2-(2,6-dichlorophenoxy)ethyl)-

Description

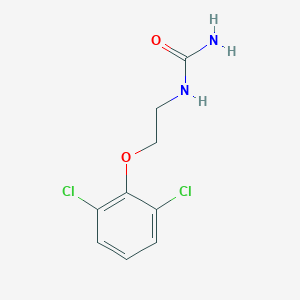

Urea, (2-(2,6-dichlorophenoxy)ethyl)-, is a urea derivative featuring a 2,6-dichlorophenoxyethyl substituent. The 2,6-dichlorophenoxy group is a common motif in pharmaceuticals and agrochemicals due to its bioisosteric properties and metabolic stability. For instance, lofexidine (2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole) shares this substituent but contains an imidazoline ring instead of a urea group . Urea derivatives are often explored for their hydrogen-bonding capabilities, which influence receptor binding and pharmacokinetics. The absence of explicit data on Urea, (2-(2,6-dichlorophenoxy)ethyl)- necessitates comparisons with analogs to hypothesize its properties and applications.

Properties

CAS No. |

102433-14-7 |

|---|---|

Molecular Formula |

C9H10Cl2N2O2 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

2-(2,6-dichlorophenoxy)ethylurea |

InChI |

InChI=1S/C9H10Cl2N2O2/c10-6-2-1-3-7(11)8(6)15-5-4-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14) |

InChI Key |

DNGGVVZOBSEDOT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)OCCNC(=O)N)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCNC(=O)N)Cl |

Other CAS No. |

102433-14-7 |

Synonyms |

(2-(2,6-Dichlorophenoxy)ethyl)urea |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Urea derivatives play a significant role in drug development due to their ability to form stable hydrogen bonds with biological targets. The compound's urea functionality is particularly useful in the following areas:

- Anticancer Agents : Urea derivatives are incorporated into compounds designed to target cancer cells, enhancing potency and selectivity. For instance, studies have shown that urea functionalities are critical in the binding of drugs like sorafenib and lenvatinib to their respective targets, which are involved in cancer progression .

- Antihypertensive Activity : The compound has demonstrated significant antihypertensive effects in animal studies. It acts by modulating vascular tone through vasoconstrictive and hypotensive activities, making it a candidate for developing new antihypertensive medications .

- Antimicrobial Properties : Urea derivatives have been explored for their antibacterial and antifungal activities. Their ability to disrupt microbial cell membranes contributes to their effectiveness as antimicrobial agents.

Agricultural Applications

Urea, (2-(2,6-dichlorophenoxy)ethyl)- is also recognized for its utility in agriculture, particularly as a herbicide:

- Herbicide Development : The compound is part of formulations aimed at controlling unwanted vegetation. Its phenoxy group contributes to herbicidal activity by interfering with plant growth processes .

- Pesticide Residue Management : Studies have evaluated the residue levels of urea derivatives in agricultural products, ensuring compliance with safety standards while maximizing efficacy against pests .

Synthesis and Methodologies

The synthesis of urea derivatives often involves reactions between amines and carbonyl compounds or other urea precursors. Recent advancements have focused on safer synthetic routes that minimize the use of toxic reagents:

- Green Chemistry Approaches : New methods utilizing less hazardous materials have been developed to synthesize urea derivatives efficiently while maintaining high yields .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs | Essential for binding in cancer therapies |

| Antihypertensive agents | Significant blood pressure reduction observed | |

| Antimicrobial agents | Effective against various pathogens | |

| Agricultural Chemistry | Herbicide formulations | Effective control of specific weed species |

| Pesticide residue management | Compliance with safety regulations |

Case Studies

- Anticancer Drug Development : A study explored the binding interactions of urea-based compounds with VEGFR2, revealing how modifications can enhance drug efficacy against tumors .

- Antihypertensive Effects : In a controlled study on hypertensive rats, doses of the compound resulted in a dose-dependent reduction of arterial blood pressure without compromising blood flow to vital organs .

- Herbicidal Activity Assessment : Field trials demonstrated that formulations containing urea derivatives effectively reduced weed populations while maintaining crop yields, highlighting their potential as environmentally friendly herbicides .

Comparison with Similar Compounds

Lofexidine (Imidazoline Derivative)

Structure: Lofexidine contains a 2,6-dichlorophenoxyethyl group linked to an imidazoline ring. Its molecular formula is C₁₁H₁₂Cl₂N₂O (MW: 259.13 g/mol) . Applications: As an α₂-adrenergic agonist, it reduces sympathetic outflow, making it effective for hypertension and opioid withdrawal . Pharmacokinetics:

Key Difference : The imidazoline moiety enables agonism at α₂-adrenergic receptors, whereas urea derivatives typically lack this activity but may interact with enzymes or other receptor types.

Guanclofine (Hydrazinecarboximidamide Derivative)

Structure: 2-[2-(2,6-Dichlorophenoxy)ethyl]hydrazinecarboximidamide (CAS: 5001-32-1) features a hydrazinecarboximidamide group instead of urea . Applications: Primarily used as an antihypertensive agent, similar to lofexidine, but with distinct binding kinetics due to the hydrazine group.

Comparison :

| Property | Urea Derivative (Hypothetical) | Lofexidine | Guanclofine |

|---|---|---|---|

| Functional Group | Urea | Imidazoline | Hydrazinecarboximidamide |

| Molecular Weight | ~265–280 g/mol* | 259.13 g/mol | ~280–300 g/mol* |

| Therapeutic Use | Not established (potential enzyme inhibition) | Hypertension, opioid withdrawal | Hypertension |

| Bioavailability | Unknown | >90% | Limited data |

*Estimated based on structural analogs.

Ethyl 2-(2,6-Dichlorophenoxy)acetate (Agrochemical Precursor)

Structure: Ethyl ester with a 2,6-dichlorophenoxyacetate group (CAS: 40311-72-6; MW: 249.09 g/mol) . Applications: Intermediate in synthesizing herbicides and growth regulators. Comparison: The ester group and lack of nitrogenous heterocycles distinguish it from urea derivatives, limiting its pharmacological relevance but highlighting agrochemical utility.

Research Findings and Hypothetical Insights

- Synthetic Routes: Lofexidine is synthesized from ethylenediamine and dichlorophenoxypropionitrile . A urea analog might involve reacting a 2-(2,6-dichlorophenoxy)ethylamine with an isocyanate to form the urea linkage.

- Bioactivity: Urea derivatives often exhibit enzyme inhibitory effects (e.g., urease inhibition) or kinase modulation. The 2,6-dichlorophenoxy group could enhance lipophilicity, improving blood-brain barrier penetration .

- Toxicity Considerations : Chlorinated aromatic groups may pose metabolic challenges, necessitating studies on hepatic clearance and metabolite safety .

Preparation Methods

Stepwise Synthesis via Chloroacetyl Intermediate

The most widely documented route involves a three-step protocol adapted from phenylurea derivative synthesis.

Step 1: Synthesis of Phenylurea

Phenylurea is synthesized by condensing urea with aniline under acidic conditions. Key parameters include:

-

Reagents : Urea, aniline, hydrochloric acid.

-

Conditions : Reflux at 100°C for 4 hours.

Step 2: Formation of 1-(2-Chloroacetyl)-3-phenylurea

Phenylurea reacts with chloroacetyl chloride in ethyl methyl ketone (EMK) under basic conditions:

-

Molar Ratio : 1:1.2 (phenylurea:chloroacetyl chloride).

-

Base : Sodium carbonate (saturated aqueous solution).

-

Temperature : Room temperature, followed by distillation.

Step 3: Substitution with 2,6-Dichlorophenol

The chloroacetyl intermediate undergoes nucleophilic substitution with 2,6-dichlorophenol:

-

Solvent : Dry acetone.

-

Catalyst : Potassium carbonate and potassium iodide.

-

Conditions : Reflux at 80°C for 8–10 hours.

-

Workup : Washing with 10% sodium carbonate to remove excess phenol.

Critical Analysis :

-

Advantages : High regioselectivity due to the electron-withdrawing chlorine atoms on the phenol ring.

-

Limitations : Multi-step process reduces overall yield (~35% combined).

Direct Alkylation of Urea

A streamlined approach involves alkylating urea with 2-(2,6-dichlorophenoxy)ethyl halides.

Reaction Scheme :

Optimized Parameters :

-

Solvent : Ethanol or dimethylformamide (DMF).

-

Base : Triethylamine or sodium hydride.

-

Temperature : 60–80°C for 6–8 hours.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the ethyl bromide acts as an electrophile. The dichlorophenoxy group stabilizes the transition state through resonance effects.

Condensation of 2-(2,6-Dichlorophenoxy)ethanol with Isocyanate

An alternative route employs 2-(2,6-dichlorophenoxy)ethanol and phenyl isocyanate:

Procedure :

-

Synthesis of 2-(2,6-Dichlorophenoxy)ethanol :

-

Starting Material : 2,6-Dichlorophenol.

-

Reagent : Ethylene oxide in alkaline medium.

-

Conditions : 50°C for 3 hours.

-

Yield : 75%.

-

-

Condensation with Phenyl Isocyanate :

Characterization Data :

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Stepwise Chloroacetyl | 3 | 35% | >95% | High regioselectivity |

| Direct Alkylation | 1 | 48% | 85–90% | Streamlined process |

| Isocyanate Condensation | 2 | 68% | 92% | Mild conditions, scalable |

Key Findings :

-

The isocyanate condensation method offers the highest yield (68%) and scalability.

-

The stepwise method, despite lower yield, is preferred for research-scale synthesis due to precise intermediate characterization.

Optimization Strategies and Challenges

Solvent Selection

Catalytic Systems

Q & A

Q. What are the optimal reaction conditions for synthesizing Urea, (2-(2,6-dichlorophenoxy)ethyl)-?

- Methodological Answer : The synthesis typically involves coupling 2,6-dichloroaniline derivatives with activated carbonyl intermediates. Key steps include:

- Coupling Agents : Use carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate urea bond formation .

- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity.

- Temperature : Reactions often require heating (60–80°C) for 12–24 hours to achieve >75% yield .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How can the solubility of Urea, (2-(2,6-dichlorophenoxy)ethyl)- in solvent mixtures be experimentally determined?

- Methodological Answer : Use a gravimetric approach:

Prepare ethanol-water mixtures (e.g., 0–100% ethanol by volume).

Saturate each mixture with the compound under constant agitation (2 hours) at controlled temperatures (278–333 K).

Allow equilibration (2 hours), filter, and evaporate the solvent to measure residual mass.

Calculate solubility (g/L) and correlate with temperature using models like the Apelblat equation or van’t Hoff plot .

Example Data :

| Ethanol (% v/v) | Solubility (g/L, 298 K) |

|---|---|

| 0 | 120 ± 5.6 |

| 50 | 45 ± 2.1 |

| 100 | 8 ± 0.4 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the urea linkage and aromatic substitution patterns (e.g., 2,6-dichlorophenyl protons at δ 7.2–7.5 ppm) .

- FT-IR : Urea carbonyl stretch appears at ~1650–1700 cm⁻¹; C-Cl stretches at 550–750 cm⁻¹ .

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 283.12) .

Advanced Research Questions

Q. How do structural modifications to the urea core affect biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Analog Synthesis : Replace the 3-pyridinyl group with other heterocycles (e.g., thiazole, imidazole) .

- Bioassays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (e.g., IC₅₀ in cancer cell lines).

- Key Finding : Pyridinyl derivatives show 10× higher selectivity for tyrosine kinases compared to phenyl analogs due to π-π stacking interactions .

Q. What computational models predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (PDB: 1ATP). The 2,6-dichlorophenyl group occupies hydrophobic pockets, while urea forms hydrogen bonds with Lys72 and Glu91 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD <2 Å, validating docking results .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer :

- Source Analysis : Compare solvent purity (HPLC-grade vs. technical), equilibration time, and temperature control.

- Model Validation : Test multiple equations (Apelblat, λh, NRTL) to identify systematic errors. For ethanol-water mixtures, NRTL accounts for non-ideality with <5% deviation .

- Experimental Triangulation : Validate via HPLC (saturation concentration) and UV-Vis (Beer-Lambert law) .

Data Contradiction Analysis

- Case Study : Solubility in ethanol-water mixtures varies by ±4.7% across labs.

- Root Cause : Differences in agitation speed (200 vs. 500 rpm) affect equilibration.

- Resolution : Standardize agitation (400 rpm) and use sealed vessels to prevent solvent evaporation .

Key Research Gaps

- Degradation Pathways : Limited data on photolytic or hydrolytic stability. Proposed method: Expose to UV (254 nm) and analyze by LC-MS for chlorophenol byproducts .

- In Vivo Pharmacokinetics : No studies on bioavailability. Use rodent models with HPLC-MS plasma analysis to track absorption half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.